N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
This compound features a pyrimidine core substituted with a methyl group at position 2 and a pyrazole ring at position 5. The pyrimidine is linked via an aminoethyl chain to a 4-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, while the sulfonamide group is critical for hydrogen bonding and target engagement, commonly seen in enzyme inhibitors .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-24-15(11-16(25-12)26-10-2-7-22-26)21-8-9-23-29(27,28)14-5-3-13(4-6-14)17(18,19)20/h2-7,10-11,23H,8-9H2,1H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFMNZVVNRKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex synthetic compound with potential biological activities, particularly in the field of oncology. This article reviews its synthesis, structure, and biological evaluations, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a pyrimidine ring substituted with a pyrazole moiety. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
- Molecular Formula : C22H22N6O2S
- Molecular Weight : 434.52 g/mol
- CAS Number : 1173044-12-6
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The pyrazole and pyrimidine frameworks are known for their ability to modulate various biological pathways involved in cancer progression.
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, compounds containing 1H-pyrazole scaffolds have demonstrated IC50 values in the low micromolar range against these cell lines .
- Mechanism of Action :
- Case Studies :
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 3.79 | Apoptosis induction |
| Compound B | HepG2 | 12.50 | CDK inhibition |
| Compound C | A549 | 26 | VEGF pathway inhibition |
| N-(2-methyl...) | Various | 0.067 - 42.30 | RET kinase inhibition |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the pyrazole moiety.
- Coupling with the sulfonamide group.
These modifications allow for fine-tuning of the compound's biological activity and pharmacokinetic properties.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and pyrazole rings have been shown to inhibit key cancer cell proliferation pathways. The compound may act by targeting specific kinases involved in cell cycle regulation, as suggested by its structural analogs that inhibit CDK9-mediated transcription .
Antimicrobial Properties
Research into related compounds indicates that the presence of the sulfonamide group can enhance antibacterial activity. Compounds with similar structures have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . The mechanism may involve interference with bacterial folate synthesis pathways.
Neuroprotective Effects
Compounds featuring pyrazole and pyrimidine frameworks are being investigated for neuroprotective effects. Preliminary studies suggest that they may exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress . This application is particularly relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s pyrimidine-pyrazole hybrid structure contrasts with the fused pyrazolo[3,4-d]pyrimidine-chromen system in , which may confer distinct binding modes to biological targets like kinases or topoisomerases.
- Fluorine-containing groups (-CF₃ in the target vs. -F in and -CF₂H in ) modulate electronic and steric properties, influencing solubility and target affinity .
Q & A
Q. What are the critical steps in synthesizing N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves nucleophilic substitution between sulfonamide intermediates and pyrimidine derivatives. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side-product formation .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance solubility of intermediates .
- Catalysts : Base catalysts (e.g., potassium carbonate) facilitate deprotonation of amines, improving coupling efficiency . Optimization strategies include iterative adjustment of solvent ratios and temperature gradients to balance yield and purity.
Q. How can the molecular structure of this compound be validated, and which spectroscopic techniques are most reliable?
Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks, particularly for the pyrimidine and pyrazole rings .
- Mass spectrometry (HRMS) : High-resolution MS verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, though crystallization challenges may arise due to the trifluoromethyl group’s hydrophobicity .
Q. What are the primary physicochemical properties influencing this compound’s solubility and stability?
Key properties include:
- LogP : The trifluoromethyl group increases lipophilicity (predicted LogP ~3.2), reducing aqueous solubility but enhancing membrane permeability .
- Hydrogen-bonding capacity : The sulfonamide and pyrazole moieties act as H-bond donors/acceptors, influencing aggregation in polar solvents . Stability studies under varying pH (2–9) and temperature (4–40°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s inhibitory activity against target enzymes, and what controls are essential?
A robust enzymatic assay design includes:
- Positive/Negative controls : Use known inhibitors (e.g., staurosporine for kinases) and solvent-only controls to validate assay conditions .
- Dose-response curves : Test concentrations spanning 0.1–100 μM to calculate IC values, accounting for solubility limits in DMSO .
- Counter-screening : Evaluate selectivity against structurally similar enzymes (e.g., other sulfonamide-binding proteins) to rule off-target effects .
Q. What methodologies are effective for resolving contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
Contradictions may arise from assay variability or compound aggregation. Mitigation strategies include:
- Dynamic light scattering (DLS) : Detect nanoaggregates in solution, which can artificially inflate apparent potency .
- Standardized protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for buffer composition and incubation times .
- Orthogonal assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can environmental fate studies be structured to evaluate this compound’s ecotoxicological impact?
Follow the INCHEMBIOL framework :
- Abiotic studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and adsorption to soil/organic matter.
- Biotic studies : Assess acute toxicity in model organisms (e.g., Daphnia magna) and biodegradation via OECD 301F tests.
- Computational modeling : Use QSAR models to predict bioaccumulation potential and persistence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
